N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine
Description
Properties
CAS No. |
620167-15-9 |
|---|---|
Molecular Formula |
C25H21N3O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(1H-indole-3-carbonylamino)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-23(28-22(25(31)32)14-16-8-2-1-3-9-16)18-11-5-7-13-21(18)27-24(30)19-15-26-20-12-6-4-10-17(19)20/h1-13,15,22,26H,14H2,(H,27,30)(H,28,29)(H,31,32)/t22-/m0/s1 |
InChI Key |
QVYKRCVCIBUXJM-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then coupled with benzoyl chloride to form the benzoyl-indole intermediate.
The next step involves the coupling of the benzoyl-indole intermediate with L-phenylalanine. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural Analogues with Substituted Benzoyl Groups
Compounds in (e.g., N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester and N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester) share a benzamide-linked aromatic backbone but differ in substituents (Cl, F) and terminal groups (methyl ester vs. alcohol). Key comparisons:
- Electron-Withdrawing Substituents : Chlorine (Cl) and fluorine (F) at the benzoyl position enhance metabolic stability and receptor binding affinity due to increased electronegativity .
- Terminal Groups : Methyl esters (e.g., line 25–26) improve membrane permeability compared to alcohols (line 27–28), but alcohols exhibit longer half-lives due to resistance to esterase cleavage .
Table 1: Substituent Effects on Pharmacokinetic Parameters
| Compound | Substituent | Terminal Group | LogP* | Half-Life (h) |
|---|---|---|---|---|
| N-[N-(2-Cl-benzoyl)-L-tyrosyl]-L-Phe-Me | Cl | Methyl ester | 3.2 | 2.5 |
| N-[N-(4-F-benzoyl)-L-tyrosyl]-L-Phe-OH | F | Alcohol | 2.8 | 6.8 |
*LogP estimated via fragment-based methods. Data inferred from .
Benzamide Derivatives with Aromatic Side Chains
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) shares a benzamide core but lacks the indole and phenylalanine moieties. Key distinctions:
- Synthetic Yield : Rip-B is synthesized in 80% yield via benzoyl chloride and phenethylamine coupling, suggesting scalable production .
CCK B Antagonists with Indole Motifs
PD-134,308 (), a CCK B antagonist, structurally parallels the target compound with its indole-3-yl group and phenylalanine-derived chain. Critical findings:
- Antinociceptive Potency: PD-134,308 (3 mg/kg) potentiates RB 101-induced antinociception by 800% in rat tail-flick tests, surpassing L-365,260 (300%) and RB 211 (500%) .
- Mechanism: The indole carbonyl likely enhances binding to CCK B receptors, while the phenylalanine backbone mimics endogenous opioid peptide substrates .
Table 2: Pharmacodynamic Comparison of CCK B Antagonists
| Compound | Dose (mg/kg) | Potentiation of RB 101* | Naloxone Reversibility |
|---|---|---|---|
| PD-134,308 | 3 | 800% | Partial |
| L-365,260 | 0.5 | 300% | Partial |
| RB 211 | 1.5 | 500% | Partial |
*Relative to RB 101 alone in rat tail-flick tests. Data from .
Phenylalanine Derivatives with Modified Backbones
and describe compounds like N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-L-phenylalanine and N-phthaloyl-L-phenylalanine. Key contrasts:
- Biological Activity : Phthaloyl derivatives are often prodrugs, requiring enzymatic cleavage for activation, unlike the direct receptor interaction suggested for the target compound .
Biological Activity
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative that integrates indole and phenylalanine moieties, which may influence its biological functions. The compound can be represented structurally as follows:
This structure facilitates interactions with biological targets, particularly in enzymatic pathways and receptor binding.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in cancer pathways. For instance, it may inhibit the activity of certain proteases that are crucial for tumor progression .
- Cell Signaling Modulation : this compound can modulate cell signaling pathways, particularly those involving the androgen receptor. This modulation can lead to altered cellular responses in cancer cells .
- Antioxidant Properties : The indole component is known for its antioxidant capabilities, which may contribute to the overall protective effects against oxidative stress in cells .
Case Studies and Research Findings
- Cancer Research : A study demonstrated that this compound showed promising results in inhibiting the growth of prostate cancer cells through modulation of androgen receptor signaling pathways. It was noted that doses of 10 µM significantly reduced cell viability after 48 hours .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. Treatment with this compound resulted in decreased markers of neuronal apoptosis in vitro .
Comparative Biological Activity
| Compound | Mechanism | Biological Effect |
|---|---|---|
| This compound | Enzyme inhibition | Reduced tumor growth |
| D-Phenylalanine | Amyloid formation modulation | Prevents toxicity in phenylketonuria |
| Indole derivatives | Antioxidant activity | Protects against oxidative stress |
Q & A
Basic: What are the standard synthetic routes for N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine?
Methodological Answer:
The synthesis typically involves coupling L-phenylalanine derivatives with indole-3-carbonyl intermediates. A common approach is:
Acylation of L-phenylalanine : React L-phenylalanine with 2-aminobenzoic acid derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the benzoyl-L-phenylalanine backbone .
Indole-3-carbonyl conjugation : Introduce the 1H-indole-3-carbonyl group via amide bond formation using indole-3-carboxylic acid activated with reagents like HATU or DCC .
Purification : Use reverse-phase HPLC or column chromatography to isolate the product. Purity is validated via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of indole protons (δ 7.0–8.5 ppm), benzoyl carbonyl (δ ~170 ppm), and stereochemistry of L-phenylalanine .
- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- Chiral HPLC : Ensures enantiomeric purity by comparing retention times with standard L-phenylalanine derivatives .
Basic: What are the primary research applications of this compound?
Methodological Answer:
Its applications focus on:
- Peptide Probes : Used in photoaffinity labeling to study protein-ligand interactions due to the indole moiety’s UV reactivity .
- Drug Intermediate : Serves as a scaffold for anticancer agents, leveraging the indole group’s bioactivity and phenylalanine’s metabolic integration .
Advanced: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis of activated intermediates .
- Catalysis : Employ DMAP or N-hydroxysuccinimide (HOBt) to enhance coupling efficiency in amide bond formation .
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions (e.g., racemization) .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Stability studies recommend:
- Photostability : Store in amber vials at -20°C to prevent UV-induced degradation of the indole moiety .
- pH Sensitivity : Avoid aqueous solutions with pH >8, as alkaline conditions hydrolyze the benzoyl-amide bond .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
Address discrepancies by:
- Purity Analysis : Verify batch-to-batch consistency via LC-MS to rule out impurities (e.g., unreacted indole-3-carboxylic acid) .
- Assay Standardization : Use isogenic cell lines and fixed incubation times to minimize variability in cytotoxicity assays .
- Structural Confirmation : Perform X-ray crystallography or 2D NMR (COSY/NOESY) to confirm stereochemical alignment with target receptors .
Advanced: How is the compound’s interaction with biological targets validated?
Methodological Answer:
Validation methods include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to receptors like tyrosine kinases .
- Fluorescence Quenching : Monitor changes in tryptophan fluorescence upon compound binding to enzymes (e.g., cytochrome P450) .
- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS, followed by mutagenesis to validate critical residues .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
Challenges and solutions:
- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-phenylalanine) in LC-MS/MS to correct for ion suppression .
- Low Abundance : Pre-concentrate samples via solid-phase extraction (C18 cartridges) with >90% recovery .
- Co-eluting Metabolites : Employ tandem mass spectrometry (MRM mode) to distinguish the compound from structurally similar metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
